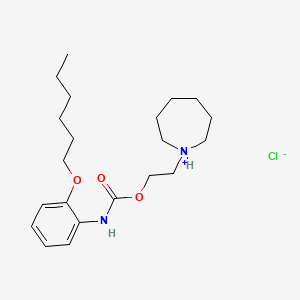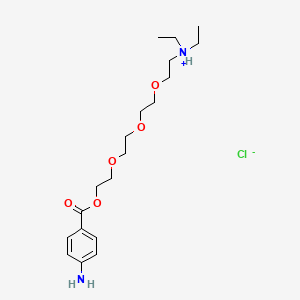
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylamino group through a series of ethoxy linkages. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves the esterification of p-aminobenzoic acid with a diethylaminoethanol derivative. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving high purity and yield. The hydrochloride form is typically obtained by treating the ester with hydrochloric acid, resulting in the formation of the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The diethylamino group enhances its ability to penetrate cell membranes, making it effective in various biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Similar structure but lacks the extended ethoxy linkages.
Benzocaine: Contains a simpler ester linkage and is used as a local anesthetic.
Propoxycaine: Similar to procaine but with an additional propoxy group.
Uniqueness
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is unique due to its extended ethoxy linkages, which enhance its solubility and stability. This makes it more versatile in various applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
73698-76-7 |
|---|---|
Formule moléculaire |
C19H33ClN2O5 |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O5.ClH/c1-3-21(4-2)9-10-23-11-12-24-13-14-25-15-16-26-19(22)17-5-7-18(20)8-6-17;/h5-8H,3-4,9-16,20H2,1-2H3;1H |
Clé InChI |
MDJCOUTXEQMTBW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


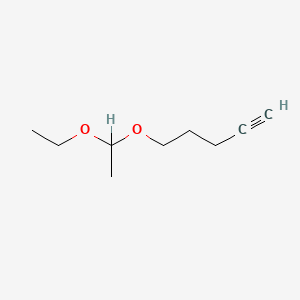
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
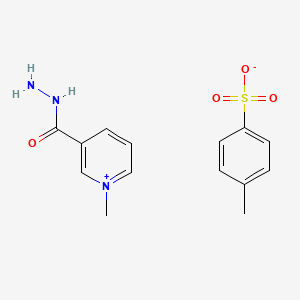
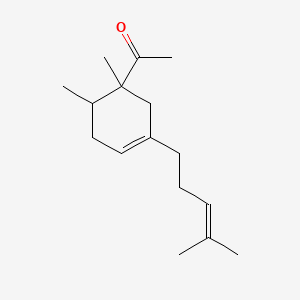
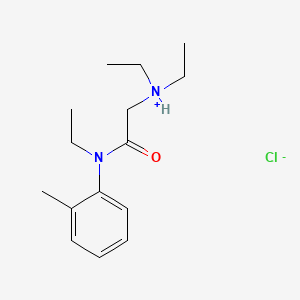
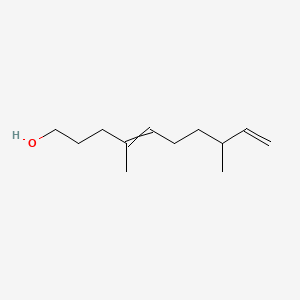
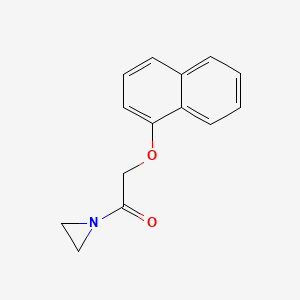
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
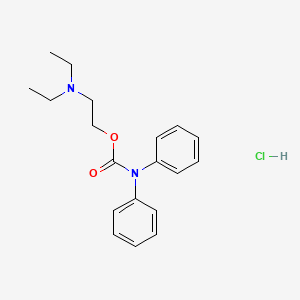
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
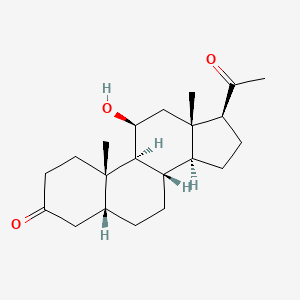
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
